molecular structure and properties of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-
molecular structure and properties of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-
The following technical guide provides an in-depth analysis of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- , a specialized intermediate used in medicinal chemistry and materials science.
Molecular Structure, Synthesis, and Applications in Drug Discovery[1]
Part 1: Executive Summary
Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (CAS: 1193389-07-9 for HCl salt) is a bifunctional pharmacophore building block characterized by a primary aniline moiety linked to an imidazole ring via an ethyl ether spacer.[1]
This molecule serves as a critical "solubilizing linker" in drug design. The imidazole group functions as a weak base (pKa ~6.9), enhancing the aqueous solubility of lipophilic drug scaffolds (such as kinase inhibitors) while providing a hydrogen-bond acceptor site. The aniline terminus allows for facile conjugation to core scaffolds via amide coupling, urea formation, or Buchwald-Hartwig amination.[1]
Key Classification:
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Role: Intermediate / Building Block
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Chemical Class: Imidazolyl-alkyl-aryl ether[1]
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Primary Utility: Introduction of basic solubilizing groups into drug candidates; ligand for mixed-mode chromatography.[1]
Part 2: Molecular Identity & Structural Analysis[1][2]
Chemical Identifiers[1][2][3]
| Property | Detail |
| Chemical Name | Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- |
| Synonyms | 4-(2-(1H-imidazol-1-yl)ethoxy)aniline; 1-(2-(4-aminophenoxy)ethyl)-1H-imidazole |
| CAS Number | 1193389-07-9 (Hydrochloride salt); Free base is often generated in situ |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol (Free Base); 239.70 g/mol (HCl Salt) |
| SMILES | Nc1ccc(OCCn2ccnc2)cc1 |
| InChI Key | XVIHVSPAGYFIOB-UHFFFAOYSA-N |
Structural Architecture
The molecule consists of three distinct domains, each serving a specific function in a biological context:
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The Aniline Head (Nucleophile): A para-substituted aniline capable of covalent attachment to electrophilic drug cores (e.g., acid chlorides, isocyanates).
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The Ethoxy Linker (Spacer): A flexible 2-carbon chain that decouples the electronic effects of the imidazole from the aniline, preventing resonance interference while maintaining a specific distance (~4-6 Å) for receptor binding.
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The Imidazole Tail (Basic Center): A planar aromatic heterocycle. At physiological pH (7.4), a fraction exists in the protonated form, improving solubility and interacting with acidic residues (e.g., Asp, Glu) in protein binding pockets.
Figure 1: Functional domain analysis of the molecule.[1]
Part 3: Physicochemical Profile[1][4]
Understanding the physical properties is essential for handling and formulation.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow powder | Oxidizes slightly upon air exposure (turns brown).[1] |
| Melting Point | 86–90 °C (HCl salt) | Free base is lower melting or semi-solid. |
| Solubility | DMSO (>50 mg/mL), Methanol, Water (pH < 6) | Low solubility in non-polar solvents (Hexane). |
| pKa (Basic) | ~6.95 (Imidazole N3) | Protonation site at physiological pH. |
| pKa (Acidic) | ~30 (Aniline NH) | Very weak acid; acts as nucleophile. |
| LogP | ~0.53 (Predicted) | Hydrophilic nature aids bioavailability. |
| H-Bond Donors | 1 (Aniline NH₂) | |
| H-Bond Acceptors | 3 (Ether O, Imidazole N, Aniline N) |
Part 4: Synthesis & Manufacturing Protocols
The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline generally follows a convergent route. The most robust industrial method involves the nucleophilic substitution of a phenol followed by reduction.
Synthetic Pathway (Standard Route)
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Step 1: O-Alkylation
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Step 2: Nitro Reduction
Figure 2: Two-step synthetic pathway from commercially available starting materials.
Experimental Protocol (Lab Scale)
Self-Validating Protocol: Ensure anhydrous conditions for Step 1 to prevent hydrolysis of the alkyl halide.
Step 1: Preparation of Nitro-Intermediate
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Dissolve 4-Nitrophenol (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Stir for 30 min at RT to generate the phenoxide.
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Add 1-(2-chloroethyl)imidazole hydrochloride (1.1 eq).[1]
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Heat to 80-90°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
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Workup: Pour into ice water. The nitro product usually precipitates as a yellow solid. Filter, wash with water, and dry.[3]
Step 2: Reduction to Aniline
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Dissolve the nitro intermediate in Methanol.
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Add 10% Pd/C (5 wt% loading).
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Stir under H₂ atmosphere (balloon pressure) for 4-6 hours at RT.
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Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the off-white solid product.[1]
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Optional Salt Formation: Dissolve in EtOAc and add 4M HCl in dioxane to precipitate the stable hydrochloride salt (CAS 1193389-07-9).[1]
Part 5: Applications in Drug Discovery[1][10][11][12]
Pharmacophore Utility
This molecule is a classic "Solubility Tail" . In modern drug design, highly potent kinase inhibitors often suffer from poor solubility due to flat, aromatic cores. Attaching this moiety serves two purposes:
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Solubility: The imidazole nitrogen protonates in the stomach (pH 1-2), aiding dissolution.
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Target Interaction: The ether oxygen and imidazole nitrogens can form water-mediated H-bonds in the solvent-exposed region of the ATP-binding pocket.[1]
Case Study Context
Similar motifs (imidazole-alkoxy-anilines) appear in:
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Tyrosine Kinase Inhibitors (TKIs): Analogues of Gefitinib or Erlotinib where the solubilizing morpholine is replaced by imidazole to alter metabolic stability or pKa.
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Antifungal Agents: Azole derivatives where the aniline serves as a linker to a lipophilic tail.
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Mixed-Mode Chromatography: The molecule is used as a ligand on resin beads (e.g., Sepharose) to purify antibodies.[4] The aniline conjugates to the bead, and the imidazole provides pH-dependent charge interactions for protein separation.[1]
Part 6: Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Code |
| Acute Toxicity | Harmful if swallowed.[1] | H302 |
| Skin Corrosion | Causes skin irritation. | H315 |
| Eye Damage | Causes serious eye irritation. | H319 |
| STOT-SE | May cause respiratory irritation.[1] | H335 |
Handling Precautions:
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to oxidation (darkens over time). The HCl salt is stable at room temperature.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
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Sigma-Aldrich. 4-(2-(1H-Imidazol-1-yl)ethoxy)aniline hydrochloride Product Sheet. Accessed Feb 26, 2026. Link
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PubChem. 4-(1H-imidazol-1-yl)aniline Compound Summary (Analog Reference). National Library of Medicine. Link
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Shi, Q. H., et al. (2009). "4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification."[1][4] Journal of Chromatography A, 1216(33), 6081-6087.[4] (Demonstrates the utility of the imidazole-aniline class).
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ChemicalBook. CAS 1193389-07-9 Entry. Link
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EPA CompTox. Imidazole Derivatives and Physicochemical Properties. Link
